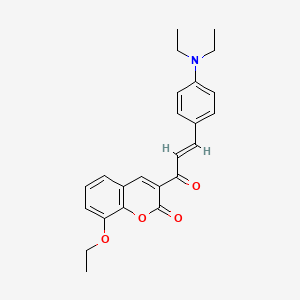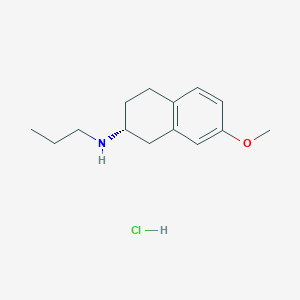![molecular formula C20H22N2O5S2 B2529053 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-20-8](/img/structure/B2529053.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been studied for their potential applications in various fields of research and industry.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazoles are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiazole core, with additional functional groups attached at specific positions. These include two methoxy groups at the 5 and 6 positions of the benzothiazole ring, a tosyl group at the 4 position, and an amide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the amide group might participate in condensation reactions, while the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring might contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
Thiazole derivatives have shown promise in anticancer and antimicrobial activities. For instance, research on mixed-ligand copper(II)-sulfonamide complexes, including N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivatives, demonstrated DNA binding and cleavage properties, genotoxicity, and anticancer activity against tumor cells through apoptosis (González-Álvarez et al., 2013). Another study synthesized novel imidazothiazole sulfides and sulfones with significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010), indicating the potential of thiazole derivatives in developing new therapeutics.
Antibacterial Agents
Thiazole-based compounds have also been identified as potent antibacterial agents. Palkar et al. (2017) designed and synthesized a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, with some showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).
Optoelectronic and Photochemical Applications
The synthesis and characterization of thiazolothiazole fluorophores have revealed strong blue fluorescence and distinctive reversible electrochromism, making them attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications (Woodward et al., 2017). This research demonstrates the potential of thiazole derivatives in developing advanced materials for electronic and optical devices.
Corrosion Inhibitors
Thiazole derivatives have been evaluated as corrosion inhibitors for metals, showcasing the potential to protect against corrosion effectively. A study on thiazoles as corrosion inhibitors of copper in acidic solutions indicated that these compounds could serve as effective corrosion inhibitors, with inhibition efficiencies reaching about 90% (Farahati et al., 2019). This application is crucial for extending the lifespan of metal components in various industrial settings.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)10-4-5-19(23)22-20-21-15-11-16(26-2)17(27-3)12-18(15)28-20/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHNZGWNWIOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)
![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)
![1-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528977.png)
![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)
![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)
![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)




![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)